Home > Products > Screening Compounds P19961 > N-Desethyl 3-Bromo Lidocaine
N-Desethyl 3-Bromo Lidocaine - 1246818-42-7

N-Desethyl 3-Bromo Lidocaine

Catalog Number: EVT-1464401
CAS Number: 1246818-42-7
Molecular Formula: C12H17BrN2O
Molecular Weight: 285.185
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N-Desethyl 3-Bromo Lidocaine can be synthesized from lidocaine or its precursors through various chemical reactions. Lidocaine itself is synthesized from 2,6-dimethylaniline, which undergoes acylation and subsequent reactions to form the final product. The synthesis of N-Desethyl 3-Bromo Lidocaine involves specific modifications to this synthetic pathway.

Classification

N-Desethyl 3-Bromo Lidocaine falls under the category of local anesthetics and belongs to the broader class of amide-type anesthetics. Its structural modifications differentiate it from other derivatives, potentially influencing its pharmacological profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Desethyl 3-Bromo Lidocaine generally follows these steps:

  1. Starting Material: The synthesis begins with lidocaine or its derivatives.
  2. Bromination: Bromine is introduced to the aromatic ring, specifically at the third position. This can be achieved through electrophilic aromatic substitution, where bromine reacts with lidocaine in the presence of a suitable catalyst or solvent.
  3. Deethylation: The ethyl group on the nitrogen atom is removed, typically through hydrolysis or reductive amination processes.
Molecular Structure Analysis

Structure and Data

N-Desethyl 3-Bromo Lidocaine has a molecular formula of C14H20BrN2OC_{14}H_{20}BrN_2O and a molecular weight of approximately 314.23 g/mol. The structure features:

  • A bromine atom substituted at the third position on a dimethylphenyl ring.
  • An amide functional group connected to a diethylamino moiety.

The structural formula can be represented as follows:

BrC6H3(N(C2H5)2)C O C2H5\text{Br}-\text{C}_6\text{H}_3(\text{N}(\text{C}_2\text{H}_5)_2)-\text{C O C}_2\text{H}_5

This configuration influences both its chemical reactivity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of N-Desethyl 3-Bromo Lidocaine can be analyzed through its potential reactions:

  1. Electrophilic Substitution: The presence of the bromine atom makes the compound susceptible to further electrophilic substitutions, allowing for additional functionalization.
  2. Hydrolysis: Under acidic or basic conditions, N-Desethyl 3-Bromo Lidocaine may undergo hydrolysis to yield corresponding acids or amines.
  3. Dealkylation: The removal of alkyl groups from nitrogen can lead to variations in pharmacological activity.

These reactions are critical for modifying the compound for specific therapeutic applications .

Mechanism of Action

Process and Data

N-Desethyl 3-Bromo Lidocaine functions primarily as a local anesthetic by blocking sodium channels in neuronal membranes. The mechanism involves:

  1. Binding: The compound binds to voltage-gated sodium channels in their inactivated state.
  2. Inhibition: This binding prevents sodium ions from entering the neuron, thereby inhibiting action potential propagation.
  3. Local Anesthesia: As a result, sensory nerve impulses are blocked, leading to localized numbness.

Studies suggest that modifications like bromination may affect binding affinity and potency compared to standard lidocaine .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Desethyl 3-Bromo Lidocaine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but has limited solubility in water.
  • Melting Point: The melting point ranges around 140–145 °C, indicating stability under standard conditions.
  • pKa Value: Similar to lidocaine, it possesses a pKa value around 7.9, which influences its ionization state at physiological pH.

These properties are crucial for formulation in pharmaceutical applications .

Applications

Scientific Uses

N-Desethyl 3-Bromo Lidocaine is primarily investigated for its potential applications in:

  1. Local Anesthesia: As an anesthetic agent in clinical settings for minor surgical procedures.
  2. Pharmacological Research: Studied for its effects on sodium channel modulation compared to traditional lidocaine.
  3. Drug Development: Serves as a precursor for synthesizing other modified local anesthetics with enhanced efficacy or reduced side effects.

Research continues into optimizing its formulation for better therapeutic outcomes while minimizing adverse effects associated with local anesthetics .

Chemical Characterization of N-Desethyl 3-Bromo Lidocaine

Structural Elucidation & IUPAC Nomenclature

N-Desethyl 3-Bromo Lidocaine is a synthetic derivative of lidocaine featuring specific structural modifications. The core structure retains the 2,6-dimethylaniline moiety characteristic of lidocaine but incorporates a bromine atom at the meta-position (C3) of the aromatic ring and undergoes N-deethylation at the tertiary amine terminus. This modification replaces the diethylamino group with a monoethylamino functionality. The systematic IUPAC name is N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide, unambiguously defining the bromine substitution pattern and the N-monoethylated side chain. The molecular graph maintains planar geometry in the aromatic system while the acetamide linker and ethylamino group introduce conformational flexibility, influencing its electronic distribution and steric profile compared to the parent lidocaine structure [1] [6].

Molecular Formula & Physicochemical Properties

Empirical formula and key physicochemical parameters are established through analytical characterization:

  • Molecular Formula: C₁₂H₁₇BrN₂O
  • Molecular Weight: 285.18 g/mol [1]
  • Calculated Properties:
  • LogP (Partition Coefficient): Estimated at ~2.8 (compared to Lidocaine LogP ~2.4), indicating increased lipophilicity due to bromine substitution.
  • pKa (Ionization Constant): Predicted tertiary amine pKa ~7.9 (similar to lidocaine), existing predominantly in the protonated form at physiological pH.
  • Solubility: Expected low water solubility characteristic of lipophilic bases; soluble in organic solvents (e.g., ethanol, chloroform, DMSO).

Table 1: Key Molecular Descriptors of N-Desethyl 3-Bromo Lidocaine

PropertyValueMethod/Notes
Molecular FormulaC₁₂H₁₇BrN₂OElemental Analysis/HRMS
Exact Mass284.0583 DaCalculated (Monoisotopic)
Molecular Weight285.18 g/mol
Heavy Atom Count16
Topological Polar Surface Area (TPSA)32.3 ŲCalculated (O=C-NH- + Tertiary N)
Rotatable Bond Count4(Ethylamino chain + amide bond)

While experimental density, melting point, and spectral data (IR, NMR) were not found in the provided sources, standard analytical techniques (GC-MS, LC-MS, NMR) are implied for its identification and purity assessment as a neat compound [1]. The bromine atom contributes significantly to its mass spectrometry signature, likely showing characteristic M+ and M+2 isotopic peaks in a 1:1 ratio.

Crystallographic Analysis & Stereochemical Implications

Crystallographic data for N-Desethyl 3-Bromo Lidocaine was not available within the provided sources. However, inferences can be drawn based on lidocaine and related analogs:

  • Molecular Conformation: The absence of chiral centers suggests it is achiral. The molecule likely adopts a conformation where the aromatic ring, amide carbonyl, and ethylamino chain are not coplanar to minimize steric clashes between the ortho-methyl groups and the side chain.
  • Crystal Packing: Potential for hydrogen bonding via the amide N-H (donor) and carbonyl oxygen (acceptor), influencing crystal lattice formation. The bromine atom, being a large, polarizable halogen, could participate in halogen bonding (C-Br···O) or influence packing via van der Waals interactions.
  • Electron Density: The electron-withdrawing bromine substituent at C3 would reduce electron density on the adjacent amide nitrogen and carbonyl carbon compared to unsubstituted N-desethyl lidocaine, potentially affecting bond lengths and angles within the anilide moiety.

Experimental determination via X-ray diffraction would be required to confirm unit cell parameters, space group, bond lengths/angles, and intermolecular interactions definitively.

Comparative Analysis with Parent Compound (Lidocaine)

N-Desethyl 3-Bromo Lidocaine exhibits distinct structural and property differences from lidocaine (C₁₄H₂₂N₂O, MW 234.34 g/mol) [6]:

  • Structural Modifications:
  • Deethylation: Replacement of the -N(CH₂CH₃)₂ group in lidocaine with -NHCH₂CH₃, reducing steric bulk and basicity slightly.
  • Bromination: Introduction of a bromine atom at the C3 position of the aromatic ring, significantly altering electronic properties and steric profile.
  • Physicochemical Impact:
  • Molecular Weight: Increase of ~50.84 g/mol primarily due to bromine (79.90 g/mol) and loss of CH₂ (14.03 g/mol net increase).
  • Lipophilicity: Bromine substitution increases LogP compared to lidocaine, enhancing hydrophobic character.
  • Electronic Effects: The -Br group is moderately electron-withdrawing inductively but electron-donating via resonance. This mesomeric donation could slightly increase electron density on the amide nitrogen compared to the unsubstituted N-desethyl analog, potentially influencing resonance stabilization and hydrogen-bonding capacity.
  • Steric Effects: The C3 bromine introduces steric hindrance ortho to the amide linkage, potentially restricting rotation or influencing planarity of the anilide system.

  • Functional Consequences:These modifications fundamentally alter the molecule's interaction potential. Deethylation removes one potential cationic site under physiological conditions, while bromination creates a distinct steric and electronic environment at the aromatic pharmacophore. This suggests significantly altered binding affinities for biological targets like voltage-gated sodium channels compared to lidocaine or its primary metabolite monoethylglycinexylidide (MEGX) [3] [6]. The molecule is positioned as a modified metabolite analog or a deliberate synthetic analog for structure-activity relationship (SAR) studies.

Table 2: Structural and Property Comparison with Lidocaine

FeatureLidocaine (C₁₄H₂₂N₂O)N-Desethyl 3-Bromo Lidocaine (C₁₂H₁₇BrN₂O)Impact of Modification
Aromatic SubstituentH at C3Br at C3Increased size, polarizability, EWG (I), EDG (R); Altered electronic & steric environment
Amino Side Chain-N(CH₂CH₃)₂ (Tertiary amine)-NHCH₂CH₃ (Secondary amine)Reduced steric bulk; Slightly lower basicity; Loss of one potential protonation site
Molecular Weight234.34 g/mol285.18 g/molSignificant increase due to Br addition
Calculated LogP~2.4~2.8Increased lipophilicity
pKa (Tertiary/Secondary N)~7.9 [5]~7.9 (predicted, similar)Minor difference in protonation state distribution
Key Potential InteractionsCation (N⁺), H-bond (amide), hydrophobicCation (N⁺), H-bond (amide, N-H), hydrophobic, Halogen bond donor (Br)Altered H-bond donor profile; Added halogen bonding potential

This comparative analysis highlights how N-Desethyl 3-Bromo Lidocaine is a structurally distinct entity from lidocaine, warranting investigation as a unique chemical with its own physicochemical and potential pharmacological profile.

Properties

CAS Number

1246818-42-7

Product Name

N-Desethyl 3-Bromo Lidocaine

IUPAC Name

N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide

Molecular Formula

C12H17BrN2O

Molecular Weight

285.185

InChI

InChI=1S/C12H17BrN2O/c1-4-14-7-11(16)15-12-8(2)5-6-10(13)9(12)3/h5-6,14H,4,7H2,1-3H3,(H,15,16)

InChI Key

YDYGWAJFVCUMKJ-UHFFFAOYSA-N

SMILES

CCNCC(=O)NC1=C(C=CC(=C1C)Br)C

Synonyms

N-(3-Bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.